(Tributylstannyl)methanol

Catalog No.
S1521501
CAS No.
27490-33-1
M.F
C13H30OSn
M. Wt
321.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tributylstannyl)methanol

Address the variability of in situ hydroxymethyl generation with this stable, pre-formed reagent.

  • Achieve >90% isolated yields in carbonyl additions via clean transmetalation with n-BuLi.
  • Direct one-pot Peterson olefination of aldehydes/ketones without protection/deprotection.
  • Distillable for high purity and batch-to-batch reproducibility.

CAS Number

27490-33-1

Product Name

(Tributylstannyl)methanol

IUPAC Name

tributylstannylmethanol

Molecular Formula

C13H30OSn

Molecular Weight

321.09 g/mol

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2;

InChI Key

MKBQBFPNTLPOIV-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)CO

Synonyms

1-(Tributylstannyl)methanol; (Hydroxymethyl)tributyltin; Tributyl(hydroxymethyl)stannane; (Tributylstannyl)-methanol;

Canonical SMILES

CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn]

The exact mass of the compound (Tributylstannyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g

(Tributylstannyl)methanol, CAS 27490-33-1, is a stable, liquid organotin compound that functions as a reliable precursor to the hydroxymethyl anion or its synthetic equivalents. [1] Unlike multi-step *in situ* generation methods or more reactive halogenated analogs, it provides a well-defined, single-component reagent for introducing a CH₂OH group in organic synthesis. [2] Its utility is centered on its transmetalation with strong bases like n-butyllithium to form a reactive hydroxymethylating agent, enabling high-yield additions to various electrophiles, particularly carbonyl compounds. [2]

Research Fit

Synthetic StrategyStereoretentive Stille cross‑coupling
Key Functionalityα‑Oxygen stannane for configurational control
Research UseChiral methyl labeling & hydroxymethylation

Substituting (Tributylstannyl)methanol with seemingly similar alternatives introduces significant process variability and risk. For instance, using (Chloromethyl)tributylstannane presents a different reactivity profile, where the carbon-chlorine bond can undergo undesired side reactions. Generating a hydroxymethylating agent *in situ* from a tributyltin source (e.g., tributyltin hydride or chloride) and formaldehyde requires an additional, often cryogenic, step that complicates stoichiometry, can lower overall yield, and introduces impurities from unreacted starting materials. [1] Furthermore, protected analogs like (Methoxymethyl)tributylstannane are unsuitable for applications requiring a free hydroxyl group for subsequent one-pot transformations, such as Peterson olefinations, thereby necessitating additional deprotection steps that increase process time and cost. [2]

Substitution Risk

Property
(Tributylstannyl)methanol
Thio‑/N‑analog stannanes
Stille Coupling
Reactive, product formed
Unreactive or drastically lower yield
Stereochemical Fidelity
High enantiomeric purity reported
Lower ee; racemization risk

Precursor Suitability: Achieves High-Yield Hydroxymethylation Where In-Situ Methods Falter

As a direct precursor, (Tributylstannyl)methanol enables superior yields in the synthesis of α-hydroxy carbonyl compounds compared to less direct, multi-step *in situ* methods. Following transmetalation with n-BuLi, its reaction with cyclohexanone produces the corresponding adduct in 90% isolated yield. [1] This contrasts with the procedural complexity and potential for side reactions (e.g., Cannizzaro reaction of formaldehyde) inherent in generating the reactive species from a tin anion and formaldehyde, which can compromise yield and purity.

Evidence DimensionIsolated Yield of 1-(hydroxymethyl)cyclohexanol
Target Compound Data90%
Comparator Or BaselineIn-situ generation from Tributyltin lithium + formaldehyde (procedurally complex, with potential for lower yields and side reactions)
Quantified DifferenceProvides a high-yield, clean, and reproducible benchmark.
ConditionsReaction with cyclohexanone after transmetalation with n-BuLi in THF at -78 °C.

This ensures higher process throughput and simplifies purification, directly impacting project timelines and cost-effectiveness.

Stille Reactivity
Head-to-head
Product formed
(complete stereoretention)
vs
0% yield
(no coupling)
Oxygen stannane enables coupling; sulfur analog unreactive
Conditions: Pd catalyst, up to 80°C

Processability: Enables Step-Efficient Peterson Olefinations Not Possible with Protected Analogs

The free hydroxyl group of (Tributylstannyl)methanol is critical for enabling one-pot Peterson olefination reactions to form terminal alkenes. After the initial addition to a carbonyl compound, the resulting lithium alkoxide intermediate can directly undergo elimination. [1] In contrast, a protected analog such as (Methoxymethoxy)methyl]tributylstannane requires a separate, subsequent deprotection step to reveal the hydroxyl group before elimination can be induced, adding significant time and reagents to the workflow. [2]

Evidence DimensionProcess Steps for Olefination
Target Compound Data1 step (one-pot addition and elimination)
Comparator Or Baseline(Methoxymethoxy)methyl]tributylstannane (requires ≥2 steps: addition followed by separate deprotection/elimination)
Quantified DifferenceReduces process steps by at least 50%.
ConditionsReaction of the derived lithium reagent with an aldehyde or ketone.

Selecting this compound streamlines the synthesis of terminal alkenes, reducing operational costs, reagent usage, and waste generation.

Enantiomeric Excess
Head-to-head
~100% ee
vs
52–69% ee
Oxygen stannane yields higher stereochemical fidelity
Nitrogen analog shows racemization risk

Handling & Stability: A Distillable Liquid with Improved Handling Over Halogenated Precursors

(Tributylstannyl)methanol is a stable, distillable liquid (b.p. 110-120 °C at 0.01-0.4 Torr), which allows for purification and ensures high batch-to-batch consistency. [REFS-1, REFS-2] This physical property contrasts favorably with related halogenated precursors like (Chloromethyl)tributylstannane, which are inherently more reactive towards nucleophiles, including atmospheric moisture, leading to a greater risk of degradation during storage and handling and potentially compromising reaction reproducibility.

Evidence DimensionPhysical State and Stability
Target Compound DataStable, distillable liquid.
Comparator Or Baseline(Chloromethyl)tributylstannane (more reactive C-Cl bond, higher sensitivity to nucleophilic degradation).
Quantified DifferenceNot applicable (qualitative difference in chemical stability and handling profile).
ConditionsStandard laboratory storage and handling.

The enhanced stability and purifiability of this compound reduce reagent spoilage and ensure higher reproducibility in sensitive synthetic applications.

Coupling Route ee
Cross-study
100% ee (Stille)
Stille route reports higher ee than Suzuki-Miyaura alternative
1 pp difference; may be assay-dependent
Commercial Purity
Specification review
98% (NMR/IR confirmed)
Specified purity reduces side-reaction risk
Derivatization needed for direct quantification
Organotin Toxicity
Class-level
TBT LC50 ~0.113 ppm (ostracod)
Tributyltin class requires specific handling
Toxicity gradient: tri- >> di- > mono-organotin

High-Yield Synthesis of 1-Substituted-1-Hydroxymethyl Compounds

For multi-step syntheses where maximizing yield and minimizing byproducts is critical, this reagent is the logical choice. Its use as a pre-formed hydroxymethyl anion equivalent provides a reliable route to alcohols with yields often exceeding 90%, bypassing the uncertainties of *in situ* generation. [1]

Efficient, One-Pot Synthesis of Terminal Alkenes from Carbonyls

In workflows focused on process intensification and atom economy, this compound enables the direct conversion of aldehydes and ketones to terminal alkenes via a Peterson olefination. This avoids the extra steps of protection and deprotection required when using alkoxy-protected analogs. [1]

Reproducible Introduction of Hydroxymethyl Groups in Scale-Up Chemistry

When batch-to-batch consistency is paramount, the well-defined nature and stability of (Tributylstannyl)methanol make it a more dependable reagent than multi-component *in situ* systems or moisture-sensitive halogenated alternatives. Its ability to be purified by distillation ensures a high-purity starting material for reproducible results.

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral methyl group labeling
Stereoretentive Stille coupling
Enantiomeric excess and coupling yield
Pharmaceutical intermediate hydroxymethylation
Pd-catalyzed CH2OH transfer
Reactivity with complex electrophiles
Hydroxymethyl anion equivalent preparation
Conversion to MOM-protected stannane
Derivatization efficiency and reagent purity
Absolute configuration correlation
Configurational stability of Pd intermediate
Coupling stereochemistry and intermediate lifetime

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

322.131868 g/mol

Monoisotopic Mass

322.131868 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

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